IT1t -

IT1t

Catalog Number: EVT-1488211
CAS Number:
Molecular Formula: C21H34N4S2
Molecular Weight: 406.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

IT1t is a small-molecule antagonist specifically targeting the CXC chemokine receptor type 4 (CXCR4). Originally developed as part of a class of isothiourea compounds, IT1t has demonstrated high potency and selectivity against CXCR4, with an inhibition constant (IC50) of approximately 0.198 nM, making it one of the most effective antagonists for this receptor . The compound's unique binding characteristics allow for potential modifications that can enhance its utility in various scientific applications, including cancer therapy and HIV research.

Source

The initial discovery and characterization of IT1t were reported by Thoma et al. in 2008, who identified its potential as a CXCR4 antagonist. Subsequent studies have further elucidated its structural properties and biological activities . The compound is synthesized from commercially available precursors, primarily involving 4,4-dimethyl-2-imidazolidinethione as a starting material .

Classification

IT1t belongs to the category of isothiourea compounds and functions as a selective antagonist of the CXCR4 receptor. This receptor plays a crucial role in various physiological processes, including immune response and cell migration, making IT1t significant in therapeutic contexts.

Synthesis Analysis

Methods

The synthesis of IT1t involves several chemical reactions that convert basic starting materials into the final product. The process typically follows a two-step reaction sequence:

  1. Formation of Isothiourea: The synthesis begins with 4,4-dimethyl-2-imidazolidinethione, which reacts with dichloroacetone to yield an isothiourea intermediate.
  2. Purification: The resulting compound undergoes purification through reverse-phase high-performance liquid chromatography (HPLC) to ensure high yield and purity .

Technical Details

The synthesis can be described in detail as follows:

Molecular Structure Analysis

Structure

The molecular structure of IT1t features a complex arrangement that includes two cyclohexane rings and an isothiourea moiety. This configuration allows for specific interactions with the CXCR4 receptor, particularly through hydrophobic interactions and salt bridges with key amino acids within the binding pocket .

Data

The structural elucidation has been supported by X-ray crystallography studies that reveal how IT1t binds within the orthosteric site of CXCR4. Notably, modifications to its structure can potentially enhance its affinity without compromising receptor interaction .

Chemical Reactions Analysis

Reactions

IT1t participates in various chemical reactions relevant to its function as a receptor antagonist. Key reactions include:

  • Binding Interactions: IT1t binds to CXCR4 through non-covalent interactions, which are critical for its antagonistic activity.
  • Modification Reactions: The compound can be chemically modified to create fluorescent probes for imaging studies or to improve its pharmacological properties .

Technical Details

The binding kinetics of IT1t have been analyzed using radioligand binding assays, which confirm its high affinity for CXCR4 compared to other known antagonists like AMD3100 .

Mechanism of Action

Process

IT1t acts primarily as an inverse agonist at CXCR4, meaning it not only blocks the receptor's activation by endogenous ligands but also reduces baseline signaling activity. This mechanism is crucial in therapeutic contexts where modulation of receptor activity can influence disease progression .

Data

Studies indicate that IT1t effectively reduces CXCR4-mediated signaling pathways by approximately 25%, demonstrating its capability to alter receptor dynamics significantly .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Exhibits reactivity typical of isothiourea compounds, particularly in nucleophilic substitution reactions.

Relevant data on these properties are essential for understanding how IT1t can be handled in laboratory settings and its potential applications in drug development.

Applications

IT1t has significant scientific applications due to its role as a CXCR4 antagonist:

  • Cancer Research: Its ability to inhibit CXCR4 makes it a candidate for therapies aimed at blocking tumor metastasis.
  • HIV Research: By blocking CXCR4, IT1t may prevent viral entry into host cells, offering potential avenues for antiviral drug development.
  • Fluorescent Probes: Modified versions of IT1t are being explored as fluorescent probes for imaging studies involving CXCR4 .
Introduction to CXCR4 and IT1t

CXCR4 in Cellular Signaling and Disease Pathogenesis

CXCR4 (C-X-C chemokine receptor type 4) is a class A G protein-coupled receptor (GPCR) that binds exclusively to its endogenous ligand CXCL12 (stromal cell-derived factor-1). This receptor-ligand pair regulates fundamental physiological processes, including:

  • Immune cell trafficking: Directed migration of lymphocytes, monocytes, and neutrophils [6] [8]
  • Hematopoietic stem cell retention: Maintenance of stem cell niches in bone marrow [1] [7]
  • Embryonic development: Organogenesis and vascular patterning [2] [6]

In pathological contexts, CXCR4 signaling becomes dysregulated through multiple mechanisms:

  • Epigenetic upregulation: Hypomethylation of the CXCR4 promoter and histone acetylation increase receptor expression in malignancies [5].
  • Hypoxia-induced expression: HIF-1α activation under low-oxygen conditions enhances CXCR4 transcription in solid tumors [7].
  • Oncogenic signaling: NF-κB and STAT3 pathways directly upregulate CXCR4, promoting metastasis [5] [7].

Table 1: Diseases Associated with CXCR4 Dysregulation

Disease CategorySpecific ConditionsPathogenic Role of CXCR4
CancerBreast, pancreatic, ovarian cancersMediates metastasis to CXCL12-rich organs (bone, lung, liver); enriches cancer stem cell populations [5] [7]
Immune DisordersWHIM syndrome (warts, hypogammaglobulinemia, infections, myelokathexis)Gain-of-function mutations enhance receptor signaling [9]
Inflammatory DiseasesRheumatoid arthritis, lupusRecruits immune cells to inflammatory sites [2] [6]
Liver PathologiesFibrosis, hepatocellular carcinomaActivates hepatic stellate cells and promotes tumor angiogenesis [6]

Higher-order oligomerization of CXCR4 modulates its signaling output. Recent cryo-EM structures reveal that CXCR4 forms functional dimers, trimers, and tetramers in cell membranes. These oligomeric states influence the receptor’s sensitivity to chemokine gradients and its coupling efficiency to G-proteins [9]. In WHIM syndrome, hyperactive mutants exhibit enhanced oligomerization, leading to prolonged Gi signaling and defective leukocyte egress from bone marrow [9].

Discovery and Development of IT1t as a Small-Molecule Antagonist

IT1t (1,3-Di-(1H-1,2,3-triazol-4-yl)-propan-2-ol) emerged from targeted drug discovery efforts aimed at inhibiting CXCR4 for therapeutic applications. Key milestones include:

  • High-throughput screening: Identified as a potent hit from compound libraries based on binding affinity for CXCR4’s transmembrane cavity [4].
  • Chemotype optimization: Structure-activity relationship (SAR) studies focused on triazole ring positioning and linker flexibility to enhance binding kinetics [1] [4].
  • Patent landscape: Covered under patent WO2011066372A1 (2011) as a non-peptide antagonist with improved metabolic stability over peptide-based inhibitors [1].

Table 2: Evolution of CXCR4 Antagonist Chemotypes

Compound ClassRepresentativesAdvantages of IT1t
BicyclamsAMD3100 (Plerixafor)Higher selectivity for CXCR4; lacks AMD3100’s cardiac toxicity risk [1]
PeptidesT140, MotixafortideOral bioavailability; resistance to proteolytic degradation [1] [4]
QuinazolinonesAMD11070Enhanced binding affinity (IT1t Kd = 1.6 nM vs. AMD11070 Kd = 8.9 nM) [4]

Pharmacological profiling confirms IT1t’s nanomolar potency (IC50 = 19.2 nM in calcium flux assays) and target specificity. Unlike AMD3100, which also antagonizes ACKR3/CXCR7, IT1t shows >100-fold selectivity for CXCR4 over related chemokine receptors [4]. Functional assays demonstrate its efficacy in blocking CXCL12-induced:

  • Chemotaxis of T cells (87% inhibition at 100 nM)
  • Calcium mobilization in lymphoma cells
  • ERK1/2 phosphorylation in metastatic breast cancer lines [4] [7]

Structural and Functional Relevance of IT1t in Chemokine Receptor Modulation

The molecular basis of IT1t’s antagonism was elucidated through high-resolution structural biology:

  • Orthosteric binding pocket insertion: X-ray crystallography (PDB ID: 4RWS) reveals IT1t’s deep penetration into CXCR4’s transmembrane helices (TMs 3, 5, 6, 7), forming contacts with residues critical for CXCL12 recognition [9]:
  • Hydrogen bonds with Asp97 (TM2) and Glu288 (TM7)
  • Hydrophobic stacking with Trp94 and Tyr116
  • Ionic interaction with Asp262 (TM6)
  • Conformational locking: IT1t stabilizes CXCR4 in an inactive state by preventing outward movement of TM6, a prerequisite for G-protein coupling [9].

Table 3: Orthosteric vs. Allosteric CXCR4 Inhibitors

ParameterOrthosteric Inhibitors (IT1t)Allosteric Inhibitors (e.g., Isothioureas)
Binding SiteTransmembrane cavityExtracellular loops or membrane-proximal regions
Effect on CXCL12 BindingCompetitive displacementNon-competitive; modulates chemokine affinity
Functional ImpactBlocks all Gi signalingBiased antagonism (e.g., inhibits β-arrestin recruitment but not calcium flux)
Structural EvidenceCryo-EM structures with defined electron density in TM bundle [9]Molecular dynamics simulations suggesting extracellular docking [4]

IT1t’s structural insights extend beyond direct antagonism:

  • Oligomerization disruption: Unlike AMD3100, which stabilizes CXCR4 dimers, IT1t binding reduces receptor oligomerization, potentially attenuating signal amplification in cancer cells [9].
  • Allosteric modulation: IT1t binding repositions ECL2 (extracellular loop 2), occluding the CXCL12 docking site and preventing chemokine engagement [4] [9].
  • Heteromer interference: In cells co-expressing CXCR4 and S1P1, IT1t prevents CXCR4-S1P1 heteromer formation, a mechanism implicated in immune cell egress [8].

These properties make IT1t a critical pharmacological tool for probing CXCR4’s signaling mechanisms and a template for next-generation antagonists with optimized drug-like properties.

Properties

Product Name

IT1t

IUPAC Name

(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate

Molecular Formula

C21H34N4S2

Molecular Weight

406.7 g/mol

InChI

InChI=1S/C21H34N4S2/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17/h14,16-17H,3-13,15H2,1-2H3,(H,22,23)

InChI Key

OOSUDWRRWZVFEB-UHFFFAOYSA-N

SMILES

CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C

Synonyms

IT1t

Canonical SMILES

CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.